molecular formula C9H9NO2S2 B2658980 N-methyl-1-benzothiophene-2-sulfonamide CAS No. 1263277-81-1

N-methyl-1-benzothiophene-2-sulfonamide

Cat. No.: B2658980
CAS No.: 1263277-81-1
M. Wt: 227.3
InChI Key: NSFAEEGBOHZRND-UHFFFAOYSA-N
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Description

N-methyl-1-benzothiophene-2-sulfonamide is a chemical compound with the molecular formula C9H9NO2S2 and a molecular weight of 227.31 g/mol . It is a member of the benzothiophene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-benzothiophene-2-sulfonamide typically involves the sulfonation of benzothiophene followed by N-methylation. One common method includes the reaction of benzothiophene with chlorosulfonic acid to form benzothiophene-2-sulfonyl chloride, which is then reacted with methylamine to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonation and methylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The benzothiophene ring can interact with hydrophobic pockets in proteins, influencing their activity . These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Uniqueness: N-methyl-1-benzothiophene-2-sulfonamide is unique due to its specific combination of the benzothiophene ring and the N-methyl sulfonamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-benzothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-10-14(11,12)9-6-7-4-2-3-5-8(7)13-9/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFAEEGBOHZRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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